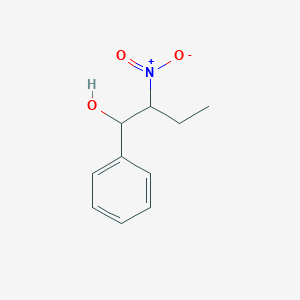

2-Nitro-1-phenylbutan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

7248-39-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-nitro-1-phenylbutan-1-ol |

InChI |

InChI=1S/C10H13NO3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3 |

InChI Key |

DEIWOGBITNROQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 1 Phenylbutan 1 Ol and Analogues

Henry Reaction Approaches

The Henry reaction can be performed under various conditions, ranging from classical base-catalyzed methods to more sophisticated asymmetric approaches that allow for the control of stereochemistry. buchler-gmbh.comtcichemicals.com These methodologies provide access to a diverse array of β-nitro alcohols with varying degrees of complexity and stereochemical purity.

Classical Base-Catalyzed Henry Reactions for β-Nitro Alcohol Formation

The classical Henry reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the nitroalkane to form a nitronate anion. wikipedia.org This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone, followed by protonation to yield the β-nitro alcohol. wikipedia.org A wide range of bases can be employed, from simple hydroxides and alkoxides to more complex organic bases. scirp.org

The synthesis of 2-nitro-1-phenylbutan-1-ol specifically involves the reaction between 1-nitropropane (B105015) and benzaldehyde (B42025). In a typical procedure, these precursors are reacted in the presence of a base to facilitate the carbon-carbon bond formation. The reaction leads to the formation of a new stereocenter, resulting in a racemic mixture of diastereomers, the syn and anti isomers of this compound, unless chiral catalysts are used.

The efficiency of the Henry reaction can be significantly influenced by the choice of the catalytic system. While simple bases can catalyze the reaction, the development of more advanced catalytic systems has led to improved yields, reaction times, and selectivities. scirp.org Both homogeneous and heterogeneous catalysts have been explored. For instance, solid base catalysts like layered double hydroxides (LDHs) have been shown to be effective and offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic protocols. scirp.orgresearchgate.net The use of phase-transfer catalysts has also been reported to enhance the reaction rate and yield in aqueous media. scribd.com Furthermore, Lewis acids can be used in conjunction with bases to activate the carbonyl group of the aldehyde, thereby accelerating the reaction. lookchem.com

| Catalyst System | Precursors | Conditions | Yield | Reference |

| KOH / PsTBAC | Benzaldehyde, Nitroethane | Aqueous medium | 64-94% | scribd.com |

| Layered Double Hydroxides (LDHs) | Benzaldehyde, Nitromethane | Conventional heating, microwave | Good yields | scirp.orgresearchgate.net |

| MgSO₄ / Base | Benzaldehyde, Nitromethane | Microwave, solvent-free | 89% | lookchem.com |

| LiBr / Base | Benzaldehyde, Nitromethane | Microwave, solvent-free | 91% | lookchem.com |

PsTBAC: Polystyrene-supported tributylammonium (B8510715) chloride

Interestingly, the Henry reaction can also proceed under catalyst-free conditions, with the solvent playing a crucial role. Research has demonstrated that tap water can promote the Henry reaction between nitroalkanes and aldehydes at room temperature, offering an environmentally benign and cost-effective method. researchgate.net The slightly basic nature of tap water is often sufficient to catalyze the reaction. researchgate.net Solvent-free conditions, particularly under microwave irradiation, have also been successfully employed, leading to rapid reactions and high yields. lookchem.com The choice of solvent can also impact the diastereoselectivity of the reaction. Protic solvents are often found to be superior to aprotic ones in certain catalytic systems. rsc.org For instance, in some organocatalyzed Henry reactions, cyclopentyl methyl ether (CPME) has been identified as a green alternative to traditional non-polar solvents like toluene (B28343), providing comparable yields and enantioselectivity. nih.gov

Asymmetric Henry Reactions for Enantioselective Synthesis

A significant advancement in the Henry reaction is the development of asymmetric methodologies to control the stereochemical outcome. buchler-gmbh.com This is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. mdpi.com Asymmetric Henry reactions typically employ chiral catalysts, which can be either metal-based complexes or purely organic molecules (organocatalysts), to induce enantioselectivity. buchler-gmbh.com

Chiral metal complexes are widely used as catalysts in asymmetric Henry reactions. niscpr.res.in Among these, copper(II) complexes have proven to be particularly effective. rsc.org The general approach involves the coordination of a chiral ligand to the copper(II) center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. acs.org

Copper(II) complexes of chiral N-monoalkyl cyclohexane-1,2-diamines are a notable class of catalysts for the enantioselective Henry reaction. These C2-symmetric diamine ligands, when complexed with a copper(II) salt such as copper acetate (B1210297) (Cu(OAc)₂), form highly efficient catalysts. rsc.org These catalytic systems have been successfully applied to the reaction between various aldehydes and nitroalkanes, affording β-nitro alcohols in high yields and with excellent enantiomeric excesses (up to 96% ee). rsc.org The constrained reaction sphere created by the chiral ligand around the copper atom is believed to be responsible for the high degree of stereocontrol. acs.org The choice of solvent can also play a significant role in the enantioselectivity, with protic solvents like ethanol (B145695) often providing the best results in these systems. rsc.orgniscpr.res.in

| Chiral Catalyst System | Aldehyde | Nitroalkane | Yield | Enantiomeric Excess (ee) | Reference |

| C2-symmetric diamine-Cu(II) complex | Various aldehydes | Nitroalkanes | Up to 97% | Up to 96% | rsc.org |

| (S)-2-Aminomethylpyrrolidine derivative-Cu(II) complex | o-Nitrobenzaldehyde | Nitromethane | 78% | 77% | nih.gov |

| Chiral diamine-Cu(OAc)₂ complex | o-Nitrobenzaldehyde | Nitromethane | >99% | 98% | acs.org |

| Chiral N,N'-Dioxide/Cu(I) complex | Various aldehydes | Nitroethane | Up to 99% | Up to 97% | acs.org |

| Tetrahydrosalen-Cu(I) complex | Various aldehydes | Nitroalkanes | High | >90% | organic-chemistry.org |

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of chiral molecules, including β-nitro alcohols. organic-chemistry.org Small organic molecules can act as catalysts to facilitate enantioselective transformations, often with high efficiency and under mild reaction conditions. In the context of synthesizing chiral analogues of this compound, organocatalysts play a crucial role in directing the stereochemical course of the reaction between an aldehyde and a nitroalkane.

One prominent approach involves the use of chiral amines, such as proline and its derivatives, to catalyze the asymmetric Henry reaction. These catalysts function by forming a chiral enamine intermediate with the aldehyde, which then reacts with the nitroalkane in a stereocontrolled manner. For instance, diphenylprolinol silyl (B83357) ethers have been demonstrated to be effective organocatalysts for the highly enantioselective Michael addition of aldehydes to nitroalkenes, a reaction that can lead to the formation of γ-nitrocarbonyl compounds, which are related to the target nitro alcohol scaffold. ethz.ch

Thiourea-based organocatalysts are another important class of catalysts for stereocontrolled nitroalkane additions. These catalysts can activate the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack of an enamine derived from the aldehyde and a chiral amine co-catalyst. mdpi.com This dual activation model allows for high levels of enantioselectivity in the formation of the carbon-carbon bond.

The effectiveness of various organocatalysts in promoting asymmetric reactions leading to nitro-functionalized products is often evaluated by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. The table below summarizes representative results from organocatalytic Michael additions of aldehydes to nitroalkenes, which is a related transformation for generating chiral nitro compounds.

| Catalyst Type | Aldehyde | Nitroalkene | Solvent | Yield (%) | dr (syn/anti) | ee (%) |

| (R,R)-DPEN-Thiourea | Isobutyraldehyde | β-Nitrostyrene | Water | 94-99 | 9/1 | 97-99 |

| trans-4-Hydroxyprolylamide | Various | Various | Not specified | High | High | High |

| Diphenylprolinol Silyl Ether | Acetaldehyde | (E)-β-Nitrostyrene | Not specified | Not specified | Not specified | High |

This table presents a selection of data from the literature to illustrate the efficacy of different organocatalytic systems in achieving high stereoselectivity in reactions that produce chiral nitro compounds.

Strategies for Diastereoselective Control (e.g., Erythro:Threo Ratio Optimization)

In the synthesis of this compound from benzaldehyde and 1-nitropropane, two diastereomers, syn (erythro) and anti (threo), can be formed. The control of the diastereomeric ratio is a significant challenge in the Henry reaction. Various strategies have been developed to influence the stereochemical outcome and optimize the formation of one diastereomer over the other.

The choice of catalyst and reaction conditions plays a crucial role in determining the diastereoselectivity. For example, the use of certain metal catalysts, such as copper(II) complexes, in the Henry reaction has been shown to influence the syn/anti ratio of the resulting β-nitro alcohol. In some cases, the diastereoselectivity can be tuned by modifying the ligands coordinated to the metal center or by adjusting the reaction temperature. researchgate.net For instance, studies on the reaction between benzaldehyde and nitroethane have shown that copper-based catalytic systems can favor the formation of the syn isomer, with syn/anti ratios typically ranging from 82:18 to 78:22. researchgate.net

Furthermore, bifunctional catalysts that possess both a Lewis acidic site to activate the aldehyde and a Brønsted basic site to deprotonate the nitroalkane can exert significant control over the transition state geometry, thereby influencing the diastereoselectivity. A cooperative catalyst system featuring a cobalt center and urea (B33335) hydrogen-bond donors has been developed for anti-selective asymmetric Henry reactions, achieving high yields, enantioselectivities, and diastereoselectivities. researchgate.net

The following table presents data on the diastereoselective Henry reaction using different catalytic systems, highlighting the impact of the catalyst on the product distribution.

| Catalyst System | Aldehyde | Nitroalkane | Diastereomeric Ratio (syn/anti) |

| Copper(II) Complex | Benzaldehyde | Nitroethane | 82:18 to 78:22 |

| Chiral N,N'-Dioxide-Scandium(III) Complex | Various | Nitroethane | up to 96:4 (syn) |

| Bifunctional Salen-Cobalt(III) Complex with Urea | Various | Nitroethane | up to 1:48 (anti) |

This table provides examples of how different catalysts can steer the diastereoselectivity of the Henry reaction towards either the syn or anti product.

Alternative Synthetic Routes to Nitro Alcohol Scaffolds

While the Henry reaction is the most direct route to β-nitro alcohols, alternative synthetic methodologies can also provide access to these valuable scaffolds. These alternative pathways often involve the strategic introduction of the nitro and hydroxyl functionalities through different chemical transformations.

Nitrosation Mechanisms in Active Alkyl Groups

The introduction of a nitro group can be achieved through the nitration of carbanionic intermediates derived from compounds with active methylene (B1212753) or alkyl groups. scispace.com This process typically involves the reaction of the carbanion with an electrophilic nitrating agent, such as an alkyl nitrate. scispace.com This method has been extensively used for the preparation of various nitro compounds. For instance, toluene derivatives bearing electron-withdrawing groups can be nitrated with alkyl nitrates in the presence of a strong base like potassium amide in liquid ammonia. scispace.com

While not a direct route to β-nitro alcohols, this method can be used to synthesize nitroalkanes, which are the starting materials for the Henry reaction. The subsequent conversion of the nitroalkane to a β-nitro alcohol would then proceed via a standard nitroaldol condensation.

Michael Addition Reactions Involving Nitroalkenes

The Michael addition of nucleophiles to α,β-unsaturated nitroalkenes is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to highly functionalized nitroalkanes. mdpi.comresearchgate.net These products can then be further transformed into β-nitro alcohols. The high reactivity of nitroalkenes as Michael acceptors makes them valuable substrates in organic synthesis. researchgate.net

The conjugate addition, or 1,4-addition, of carbon-centered nucleophiles to nitroalkenes is a fundamental C-C bond-forming reaction. wikipedia.org A wide range of carbon nucleophiles, including enolates, organometallic reagents, and enamines, can be employed in this transformation. wikipedia.org The reaction proceeds via the attack of the nucleophile at the β-position of the nitroalkene, leading to the formation of a nitronate intermediate, which upon protonation yields the corresponding γ-nitro compound. wikipedia.org

For example, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes is a well-established method for the synthesis of functionalized nitroalkanes. organic-chemistry.org This reaction can be catalyzed by various catalysts, including ionic liquids and bifunctional thiourea (B124793) catalysts. organic-chemistry.org

The development of asymmetric Michael additions of nucleophiles to nitroalkenes using chiral catalysts has been a major focus in synthetic organic chemistry. mdpi.comnih.gov These reactions allow for the creation of new stereocenters with a high degree of enantiocontrol. Both organocatalysis and transition-metal catalysis have been successfully applied to this transformation. nih.gov

Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, have been shown to be highly effective in promoting the enantioselective conjugate addition of aldehydes and ketones to nitroalkenes. organic-chemistry.orgmdpi.com The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the nitroalkene in a stereodefined manner. mdpi.com Similarly, chiral metal complexes, for instance those based on nickel(II), can catalyze the highly enantioselective Michael addition of malonates and β-ketoesters to nitroalkenes. organic-chemistry.org

The following table summarizes the performance of different chiral catalysts in the asymmetric Michael addition to nitroalkenes.

| Catalyst Type | Nucleophile | Nitroalkene | Yield (%) | ee (%) |

| Chiral Diamine-Thiourea | Aldehydes | β-Nitrostyrenes | 94-99 | 97-99 |

| (S,S)-Bis-ProPhenol-Zn Et₂ | 2(5H)-Furanone | Various | Good | High |

| Ni(II)-bis(diamine) Complex | Malonates/β-ketoesters | Various | Not specified | High |

This table illustrates the high levels of enantioselectivity achievable in the Michael addition to nitroalkenes using various chiral catalytic systems.

Challenges and Innovations in Scalable Synthesis

The transition of synthetic routes for this compound and its analogues from laboratory-scale to industrial production is fraught with challenges. These include managing reaction exotherms, ensuring consistent product quality, minimizing waste, and optimizing catalyst efficiency and recovery. cetjournal.it Traditional methods often rely on volatile organic solvents and stoichiometric amounts of base catalysts, leading to significant environmental burdens and complex purification processes. cetjournal.it

Innovations to overcome these hurdles are centered on process intensification and the adoption of novel catalytic systems. Continuous flow reactors, for instance, offer superior heat and mass transfer compared to batch reactors, enabling better control over reaction parameters and improving safety, especially for highly exothermic reactions like the Henry (nitroaldol) reaction. cetjournal.it Furthermore, the development of heterogeneous catalysts is a key area of research, aiming to simplify catalyst separation and recycling, thereby reducing waste and operational costs.

Green Chemistry Principles in Nitro Alcohol Synthesis (e.g., Tap Water as Reaction Medium)

A significant leap towards sustainable synthesis of nitro alcohols has been the application of green chemistry principles, most notably the use of water as a reaction medium. chemicalbook.com Water is an abundant, non-toxic, non-flammable, and inexpensive solvent, making it an ideal alternative to traditional organic solvents. chemicalbook.com

Recent research has demonstrated the feasibility of conducting the Henry reaction, the primary method for synthesizing β-nitro alcohols, in aqueous media, including tap water. researchgate.net This approach not only aligns with the principles of green chemistry but can also offer unexpected benefits in terms of reaction rate and selectivity. The use of tap water as a solvent for the synthesis of β-nitro alcohols has been shown to be effective, in some cases even eliminating the need for a catalyst. researchgate.net

The advantages of using an aqueous medium for the Henry reaction are multifaceted. It simplifies the work-up procedure, as the product can often be isolated by simple filtration or extraction. rsc.org Moreover, it can lead to improved reaction rates due to the hydrophobic effect, where organic reactants are forced together in the aqueous environment. rsc.org While challenges such as the solubility of some reactants remain, the use of surfactants or co-solvents can often mitigate these issues. rsc.org

Table 1: Comparison of Reaction Conditions for Nitroaldol Reactions

| Parameter | Traditional Method | Green Chemistry Approach |

| Solvent | Organic Solvents (e.g., Methanol (B129727), THF) | Water (including Tap Water) |

| Catalyst | Homogeneous bases (e.g., NaOH, Et3N) | Heterogeneous catalysts, or catalyst-free in some cases |

| Reaction Time | Often several hours | Can be significantly shorter |

| Work-up | Complex extraction and purification | Simpler filtration or extraction |

| Environmental Impact | Higher (VOC emissions, waste generation) | Lower (benign solvent, reduced waste) |

Process Optimization for Industrial Relevance

One key area of optimization is the development of robust and recyclable catalytic systems. While laboratory-scale syntheses may tolerate expensive or sensitive catalysts, industrial processes demand cost-effective and stable alternatives. scilit.com The use of heterogeneous catalysts, such as solid-supported bases or metal-organic frameworks, is a promising strategy. These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. scilit.com

Furthermore, process intensification through technologies like continuous flow reactors is gaining traction. cetjournal.it Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety. The small reactor volumes in flow systems also minimize the risks associated with handling potentially hazardous intermediates. cetjournal.it

Another critical aspect of industrial process optimization is the purification of the final product. The formation of impurities and color-forming bodies can be a significant issue in the synthesis of nitro compounds. chemicalbook.com Innovative purification techniques, such as the polymerization of impurities followed by distillation, can lead to a higher purity product and reduce the need for multiple energy-intensive purification steps. chemicalbook.com

Waste management is also a major consideration. The development of processes that minimize waste at the source is a core tenet of green chemistry and a key driver for industrial process optimization. researchgate.netdoe.govwikipedia.orgacs.orgresearchgate.net This can be achieved through atom-economical reactions, catalyst recycling, and the use of benign solvents like water. researchgate.netdoe.govwikipedia.orgacs.orgresearchgate.net

Table 2: Key Parameters for Industrial Process Optimization of Nitro Alcohol Synthesis

| Parameter | Objective | Innovative Approaches |

| Catalyst | High activity, selectivity, and recyclability | Heterogeneous catalysts, biocatalysts |

| Reaction Conditions | Mild temperature and pressure, short reaction time | Continuous flow reactors, microwave-assisted synthesis |

| Solvent | Benign, recyclable, and minimal use | Water, supercritical fluids, solvent-free conditions |

| Purification | High purity with minimal steps and energy consumption | Reactive extraction, crystallization, membrane filtration |

| Waste Management | Minimize waste generation and valorize by-products | Atom-economical reactions, closed-loop processes |

Stereochemical Aspects in the Synthesis and Transformations of 2 Nitro 1 Phenylbutan 1 Ol

Diastereoselective Synthesis of 2-Nitro-1-phenylbutan-1-ol

The primary method for synthesizing this compound is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone. In the case of this compound, the reaction occurs between benzaldehyde (B42025) and 1-nitropropane (B105015). The process yields a mixture of diastereomers, specifically the (1R,2S) and (1S,2R) forms (the erythro isomer) and the (1R,2R) and (1S,2S) forms (the threo isomer).

Research has demonstrated that the diastereoselectivity of this reaction can be significantly influenced by the choice of catalyst and reaction conditions, particularly temperature. The use of an amine catalyst at controlled, low temperatures has been found to selectively favor the formation of the (1R,2S) stereoisomer. google.com This specific isomer is a valuable precursor in the synthesis of other chemical compounds. google.com

A key finding is that decreasing the reaction temperature increases the proportion of the desired (1R,2S) diastereomer. For instance, conducting the reaction of benzaldehyde and nitroethane in the presence of an amine catalyst at lower temperatures can increase the yield of the corresponding (1R,2S)-2-nitro-1-phenyl-1-propanol to 80% or more. google.com This principle is directly applicable to the synthesis of this compound.

Table 1: Effect of Temperature on Diastereomer Ratio in an Amine-Catalyzed Henry Reaction Data based on analogous reactions described in the literature.

| Reaction Temperature (°C) | Percentage of (1R,2S) Diastereomer | Percentage of Other Diastereomers |

|---|---|---|

| 25 | ~60% | ~40% |

| 0 | ~75% | ~25% |

| -10 | >80% | <20% |

Enantioselective Synthesis of Optically Active this compound Stereoisomers

Achieving enantioselectivity in the synthesis of β-nitro alcohols is a significant goal, leading to the production of single, optically pure stereoisomers. While the classic Henry reaction is often diastereoselective, making it enantioselective requires the use of chiral catalysts or biocatalysts.

A powerful and green strategy for accessing enantiopure β-nitroalcohols involves the biocatalytic reduction of precursor α-nitroketones. mdpi.com This method utilizes alcohol dehydrogenases (ADHs), which can reduce the ketone group to a hydroxyl group with high enantioselectivity. Depending on the specific enzyme chosen from a panel of ADHs, either the (R)- or (S)-enantiomer of the corresponding β-nitro alcohol can be obtained in high yields and excellent enantiomeric excess (ee). mdpi.com For example, the reduction of various aromatic α-nitroketones using ADH440 consistently yields the (R)-nitroalcohols with ee values often exceeding 92%, while ADH270 typically produces the (S)-enantiomers with similarly high ee. mdpi.com This approach is broadly applicable to a range of substrates, including the precursor to this compound.

Table 2: Enantioselective Bioreduction of α-Nitroketones to Chiral β-Nitroalcohols using Alcohol Dehydrogenases (ADHs) Data from a study on various substrates, demonstrating the general applicability of the method. mdpi.com

| Enzyme | Substrate (R Group) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| ADH440 | Phenyl | R | 95 | 98 |

| ADH270 | Phenyl | S | 94 | 92 |

| ADH440 | p-Cl-C₆H₄ | R | 99 | 99 |

| ADH270 | p-Cl-C₆H₄ | S | 98 | 97 |

| ADH440 | Butyl | R | 79 | 92 |

| ADH270 | Butyl | S | 99 | 99 |

Kinetic Resolution Strategies for β-Nitro Alcohols

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral molecules. The process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of β-nitro alcohols like this compound, enzymatic kinetic resolution is a common approach. researchgate.netnih.gov

Typically, this involves the use of a lipase (B570770) to catalyze the acylation of the racemic alcohol. One enantiomer fits better into the active site of the chiral enzyme and is acylated much faster than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of a highly enantioenriched acylated product and the unreacted, equally enantioenriched starting alcohol. researchgate.net A significant limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Organocatalytic Kinetic Resolution Mechanisms

Beyond enzymes, non-enzymatic kinetic resolution using small-molecule organocatalysts has emerged as a powerful alternative. nih.gov For the resolution of secondary alcohols, chiral acyl-transfer catalysts, such as those based on amidine structures, have proven effective. nih.gov

In these systems, the chiral organocatalyst activates an acylating agent (e.g., acetic anhydride). The activated acylating agent then preferentially reacts with one enantiomer of the alcohol over the other. The selectivity arises from the formation of a diastereomeric complex between the chiral catalyst and each enantiomer of the alcohol. The transition state leading to the acylation of one enantiomer is energetically more favorable, leading to a faster reaction rate for that enantiomer. nih.gov

Impact of Noncovalent Interactions on Enantioselectivity

The high degree of enantioselectivity observed in many organocatalytic and biocatalytic reactions is fundamentally governed by noncovalent interactions (NCIs). nih.govresearchgate.net These interactions, which include hydrogen bonding, π-π stacking, cation-π interactions, and steric repulsion, create a highly organized chiral pocket within the catalyst-substrate complex. nih.gov

In the kinetic resolution of an alcohol, these NCIs guide the substrate into a specific orientation within the catalyst's active site. For the "matched" or preferred enantiomer, a network of favorable interactions stabilizes the transition state, lowering its energy and accelerating the reaction rate. Conversely, the "mismatched" enantiomer may experience destabilizing interactions, such as steric clashes, which raises the energy of its transition state and slows its reaction. nih.govresearchgate.net The difference in the activation energies for the two enantiomers dictates the selectivity of the resolution. Comprehensive studies have shown that the number and strength of these NCIs are crucial for achieving high enantiocontrol. nih.gov

Reactivity and Chemical Transformations of 2 Nitro 1 Phenylbutan 1 Ol Derivatives

Reduction Reactions of the Nitro Group to Amino Alcohols

The reduction of the nitro group to a primary amine is a fundamental transformation of 2-nitro-1-phenylbutan-1-ol, yielding 2-amino-1-phenylbutan-1-ol. This conversion is significant as β-amino alcohols are important structural motifs in many biologically active compounds. The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches. wikipedia.orgnih.gov

Catalytic hydrogenation is a widely employed method for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines. commonorganicchemistry.com This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For nitro-alcohol intermediates like this compound, this method offers a direct route to the desired amino alcohol.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) under varying pressures of hydrogen. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, palladium-based catalysts are highly effective, while Raney nickel may be preferred for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.comgoogle.com Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C, avoiding the need for high-pressure hydrogen gas. mdpi.com

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | Room temperature, 1-5 atm H₂ | Highly efficient and common for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Raney Nickel | H₂ Gas | Room or elevated temperature and pressure. | Effective alternative, useful when avoiding dehalogenation. | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) in Acid | Protic Solvent (e.g., HCl, Acetic Acid) | Heating | A classic method using an easily oxidized metal in acidic media. | masterorganicchemistry.com |

| Pd/C with Ammonium Formate | HCOONH₄ | Methanol, reflux | A catalytic transfer hydrogenation method that avoids pressurized H₂ gas. | mdpi.com |

The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before the final amine is formed. bohrium.com Preventing the accumulation of these intermediates is crucial for obtaining a pure product, which can be influenced by factors like the choice of catalyst and the presence of additives. google.com

The synthesis of optically active amino alcohols is of great interest due to their application as chiral auxiliaries and intermediates in the pharmaceutical industry. googleapis.comacs.org While this compound itself contains two chiral centers, leading to four possible stereoisomers, controlling the stereochemistry during the reduction of the nitro group is essential for producing enantiomerically pure amino alcohols.

If a racemic mixture of the starting nitro alcohol is reduced, a racemic mixture of the corresponding amino alcohol will be produced. To obtain optically active products, one can start with an optically active 1-substituted phenyl-2-nitro alcohol derivative. googleapis.com The subsequent reduction of the nitro group in such a precursor would yield the desired optically active amino alcohol. googleapis.com

Alternative strategies for synthesizing related chiral β-amino alcohols, such as 2-amino-1-phenylethanol, often involve asymmetric synthesis. These methods include the enantioselective reduction of a corresponding ketone precursor using a chiral catalyst, such as a chiral oxazaborolidine or a chiral ruthenium complex. researchgate.nettaylorfrancis.com These established methods for creating chiral amino alcohols highlight the potential synthetic pathways that could be adapted for derivatives of this compound to achieve specific stereochemical outcomes.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization, allowing for the formation of esters and ethers, or its complete replacement through substitution reactions.

The hydroxyl group can be readily converted into an ester through acylation. This reaction typically involves treating the alcohol with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. organic-chemistry.org

Various catalysts can facilitate the acylation of alcohols under milder conditions. For example, copper(II) tetrafluoroborate (B81430) has been shown to efficiently catalyze the acetylation of diverse alcohols using acetic anhydride under solvent-free conditions. organic-chemistry.org This transformation is useful for protecting the hydroxyl group or for synthesizing ester derivatives with specific properties.

| Acylating Agent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Acetate (B1210297) Ester | Pyridine or other base/catalyst | organic-chemistry.org |

| Benzoyl Chloride (C₆H₅COCl) | Benzoate Ester | Pyridine or other base | msu.edu |

| Tosyl Chloride (TsCl) | Tosylate Ester | Pyridine | youtube.com |

The direct substitution of the hydroxyl group is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. msu.edulibretexts.org Therefore, substitution reactions require the conversion of the -OH group into a better leaving group. Two primary strategies are employed for this purpose.

First, in the presence of strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). youtube.comlibretexts.org The leaving group is now a neutral water molecule, which is readily displaced by the nucleophilic halide ion. For a secondary alcohol like this compound, this reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the conditions. libretexts.org

A second, often milder, method involves converting the alcohol into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of pyridine. youtube.com The resulting tosylate group is an excellent leaving group and can be easily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. This two-step process allows for the substitution of the hydroxyl group under non-acidic conditions.

Reactions of the Phenyl Substituent

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The existing alkyl side-chain, -CH(OH)CH(NO₂)CH₂CH₃, influences both the rate of reaction and the position of the incoming electrophile.

The alkyl group attached to the benzene (B151609) ring is generally considered an activating group and an ortho, para-director. msu.edumsu.edu This means it increases the reactivity of the benzene ring towards electrophiles compared to benzene itself and directs incoming substituents to the positions ortho (adjacent) and para (opposite) to the point of attachment. Consequently, reactions such as nitration, halogenation, and sulfonation would be expected to yield primarily a mixture of ortho- and para-substituted products.

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, predominantly at the ortho and para positions.

Halogenation : Treatment with a halogen like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would result in the substitution of a hydrogen atom on the ring with a bromine atom. msu.edu

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the ring.

The specific ratio of ortho to para products can be influenced by steric hindrance from the relatively bulky side chain, which may favor substitution at the less hindered para position. msu.edu

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide array of other functionalities. For derivatives of this compound, transformations of the nitro group are of significant interest for creating valuable synthetic intermediates.

The Nef reaction is a classical and powerful method for the conversion of a primary or secondary nitroalkane into the corresponding aldehyde or ketone. For a secondary nitro compound such as this compound, this reaction would yield a β-hydroxy ketone. The process typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to hydrolyze the intermediate to the carbonyl compound and nitrous oxide. wikipedia.org

The general mechanism begins with the deprotonation of the carbon alpha to the nitro group to form a nitronate anion. nih.gov This anion is then protonated in strong acid to form a nitronic acid, which subsequently undergoes nucleophilic attack by water. The resulting intermediate ultimately collapses to the carbonyl compound. wikipedia.org

Various conditions have been developed to carry out the Nef reaction, ranging from the classical strong acid hydrolysis (e.g., H₂SO₄) to milder oxidative or reductive methods. commonorganicchemistry.compku.edu.cn Oxidative methods, for instance using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, can also effect the conversion. commonorganicchemistry.com Reductive methods, such as those employing titanium(III) chloride (TiCl₃), proceed through the reduction of the nitronate to an imine, which is then hydrolyzed. researchgate.net

While specific studies on this compound are not prevalent, the transformation of analogous secondary nitroalcohols to their corresponding carbonyl compounds is well-documented. The choice of method can be critical to avoid side reactions, such as dehydration or retro-Henry reactions.

Table 1: Illustrative Conditions for the Nef Reaction on Secondary Nitroalkanes This table presents generalized data for secondary nitroalkanes, analogous to this compound, as specific data for this compound is not readily available in the cited literature.

| Reagent System | Reaction Conditions | Product Type | Reference |

| Strong Acid (e.g., H₂SO₄) | Aqueous, strong acid | Ketone | wikipedia.org |

| Oxidizing Agent (e.g., Oxone®) | Buffered aqueous/organic solvent | Ketone | nih.gov |

| Reductive Agent (e.g., TiCl₃) | Aqueous, often buffered | Ketone | researchgate.net |

| DBU / Air (O₂) | Organic solvent, room temp. | Ketone | researchgate.net |

The hydroxyl group in β-nitro alcohols like this compound can be eliminated to introduce a carbon-carbon double bond, yielding a nitroalkene. These conjugated nitroalkenes are valuable Michael acceptors and versatile intermediates in their own right. The dehydration reaction is a common follow-up to the Henry reaction, which is used to synthesize the parent nitroalcohol. researchgate.net

Direct dehydration can be challenging and may require forcing conditions. A more common and effective strategy involves converting the hydroxyl group into a better leaving group, such as a carboxylate ester (e.g., acetate or benzoate) or a mesylate. Subsequent base-promoted or thermal elimination then smoothly provides the desired nitroalkene. tandfonline.com For example, the thermolysis of a 2-benzoyloxy-1-phenyl-1-nitroethane derivative has been shown to yield the corresponding 1-phenyl-1-nitroethene. tandfonline.com

Reagents like dicyclohexylcarbodiimide (B1669883) (DCC or DCHCDI), often in the presence of a copper salt, can also be effective for the dehydration of 2-nitroalcohols under relatively mild conditions. tandfonline.com The product of dehydrating this compound would be (E/Z)-1-phenyl-2-nitrobut-1-ene.

Table 2: Selected Methods for Dehydration of β-Nitro Alcohols This table provides examples for the dehydration of β-nitro alcohols, which are structurally related to this compound.

| Method | Reagents | Conditions | Product | Reference |

| Acylate Elimination | 1. Acetic Anhydride or Benzoyl Chloride, Base 2. Base (e.g., DBU) or Heat | Two steps: acylation followed by elimination | Nitroalkene | tandfonline.com |

| Carbodiimide Method | Dicyclohexylcarbodiimide (DCC), Cu(I)Cl | Mild temperature (e.g., 35°C) | Nitroalkene | tandfonline.com |

| Direct Dehydration | Phthalic Anhydride | High temperature (e.g., 140-160°C) | Nitroalkene |

Exploration of Rearrangement Reactions

The structural framework of β-nitro alcohols is susceptible to rearrangement under certain conditions, offering pathways to alternative molecular architectures. One such transformation involves a retro-nitro-aldol (retro-Henry) reaction followed by subsequent reactions of the generated intermediates.

For instance, treatment of β-nitro alcohols with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) can induce a retro-nitro-aldol reaction. This process cleaves the carbon-carbon bond formed during the initial synthesis of the nitro alcohol, regenerating an aldehyde (benzaldehyde, in the case of this compound) and a nitronate anion (from 1-nitropropane).

Under specific conditions where LHMDS is used, the aldehyde can react with the base to form an N-trimethylsilylaldimine in situ. This imine can then be attacked by the nitronate anion in a nitro-Mannich type reaction. This sequence of retro-nitro-aldol followed by a nitro-Mannich reaction effectively results in the transformation of the initial β-nitro alcohol into a different product, such as a nitro imine, constituting a formal rearrangement and functional group interconversion. This pathway highlights the potential for bond-breaking and bond-forming cascades to remodel the this compound scaffold into more complex structures.

2 Nitro 1 Phenylbutan 1 Ol As a Synthetic Scaffold and Building Block

Precursor for β-Amino Alcohols

A primary application of β-nitro alcohols, such as 2-Nitro-1-phenylbutan-1-ol, is their role as direct precursors to β-amino alcohols. mdpi.com Chiral β-amino alcohols are critical structural units in many natural products, pharmaceuticals, chiral ligands, and auxiliaries. sciengine.comresearchgate.net The conversion is typically achieved through the reduction of the nitro moiety to an amino group, a common and efficient transformation in organic synthesis. mdpi.com

The synthetic pathway involves the catalytic hydrogenation of the nitro group. This process is often highly efficient and utilizes various catalytic systems. mdpi.comresearchgate.net For instance, catalytic transfer hydrogenation or hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) can selectively reduce the nitro group to an amine, yielding the corresponding 2-amino-1-phenylbutan-1-ol. acs.orgnih.gov This transformation is synthetically valuable because it converts a readily accessible nitroaldol adduct into a highly sought-after amino alcohol scaffold. buchler-gmbh.com

Table 1: General Methods for the Reduction of Nitro Groups to Amines

| Method | Typical Reagents/Catalysts | Comments |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | A widely used, efficient, and clean method. |

| Transfer Hydrogenation | HCOOH, NH₄HCO₂, Cyclohexene with Pd/C | Avoids the use of high-pressure hydrogen gas. |

Role in the Synthesis of Complex Organic Molecules

The diverse reactivity of the nitro and hydroxyl groups makes this compound a versatile building block for the synthesis of more complex organic molecules. frontiersin.org Nitro compounds are considered indispensable intermediates for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.orgnih.gov The nitro group can be converted into a range of other functional groups, including amines, ketones (via the Nef reaction), or can be eliminated to form an alkene.

This flexibility allows this compound to be incorporated into multi-step syntheses of complex targets. For example, after reduction to the β-amino alcohol, further derivatization can lead to the synthesis of amino sugars, polyamino alcohols, and other bioactive compounds. The phenyl and butyl components of the molecule also provide a carbon skeleton that can be further elaborated, making it a useful starting point for creating analogs of natural products or designed molecules for medicinal chemistry applications. nih.gov

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. mdpi.com Nitro compounds, particularly nitroalkenes derived from nitro alcohols, are potent precursors for synthesizing a wide array of heterocyclic systems. rsc.org this compound can be dehydrated to form the corresponding nitroalkene, 2-nitro-1-phenylbut-1-ene.

This nitroalkene is a powerful Michael acceptor and can react with various nucleophiles in cascade or domino reactions to construct three- to five-membered O, N, and S-heterocycles. rsc.org The high reactivity of the nitroalkene intermediate and the ability of the nitro group to participate in and direct cyclization reactions make it a valuable tool for heterocyclic synthesis. rsc.org The synthesis of pyrazoles, pyrroles, and imidazoles, among other N-heterocycles, often utilizes nitro-functionalized precursors. nih.gov

While direct derivatization of this compound with thiobenzoic acid is not extensively documented, the synthesis of related structures provides a clear pathway for such a transformation. Conjugated nitroalkenes readily undergo Michael addition with thiol-containing compounds. researchgate.net Following the established reactivity patterns, the nitroalkene derived from this compound could react with a sulfur nucleophile like thiobenzoic acid.

This conjugate addition would result in the formation of a new carbon-sulfur bond, yielding a derivative containing a thiobenzoic acid moiety. This type of reaction is a powerful method for creating complex, functionalized molecules, as it forms a C-S bond with high stereoselectivity. researchgate.net The resulting product would incorporate both the nitro-alcohol backbone and the thiobenzoate group, creating a multifunctional compound for further synthetic elaboration.

Chiral Building Blocks for Asymmetric Synthesis

The creation of enantiomerically pure compounds is a central goal of modern organic synthesis, particularly for pharmaceutical applications. uwindsor.cadiva-portal.org this compound possesses two chiral centers, making it a target for asymmetric synthesis. The primary method for accessing chiral β-nitro alcohols is the asymmetric Henry (or nitroaldol) reaction. buchler-gmbh.com This reaction combines an aldehyde (benzaldehyde) with a nitroalkane (1-nitropropane) in the presence of a chiral catalyst to produce the desired nitro alcohol with high levels of stereocontrol. wikipedia.org

A variety of chiral catalysts, including metal complexes (e.g., copper, lanthanum) and organocatalysts (e.g., Cinchona alkaloids), have been developed to promote the Henry reaction with high diastereoselectivity and enantioselectivity. buchler-gmbh.comresearchgate.net The resulting enantiomerically enriched this compound is a valuable chiral building block. mdpi.comnih.gov It can be converted into other enantiopure molecules, such as chiral β-amino alcohols, without loss of stereochemical integrity, providing access to stereochemically complex targets. mdpi.combuchler-gmbh.com

Table 2: Examples of Catalytic Asymmetric Henry Reactions

| Aldehyde | Nitroalkane | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Nitromethane | Cu(OAc)₂ with Chiral Diamine Ligand | 76 | 94 |

| p-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ with Ligand 5a | 91 | 92 |

| Isobutyraldehyde | Nitromethane | Cu(OAc)₂ with Chiral Diamine Ligand | 86 | 94 |

Data compiled from representative studies on asymmetric Henry reactions.

Mechanistic Investigations of Reactions Involving 2 Nitro 1 Phenylbutan 1 Ol

Reaction Pathway Analysis of Henry Reactions

The fundamental reaction pathway for the base-catalyzed formation of 2-nitro-1-phenylbutan-1-ol proceeds through several reversible steps. wikipedia.orgresearchgate.net The mechanism is initiated by the deprotonation of the nitroalkane at the α-carbon. wikipedia.orgsciencemadness.org

Nitronate Formation : A base abstracts the acidic α-proton from 1-nitropropane (B105015) to form a resonance-stabilized nitronate anion. wikipedia.orgencyclopedia.pub The pKa of most nitroalkanes is around 17, necessitating a sufficiently strong base to initiate the reaction. wikipedia.orgsciencemadness.org

Nucleophilic Addition : The generated nitronate acts as a nucleophile, with the carbon atom attacking the electrophilic carbonyl carbon of benzaldehyde (B42025). wikipedia.org This step leads to the formation of a β-nitro alkoxide intermediate.

Protonation : The alkoxide is subsequently protonated by the conjugate acid of the base used in the initial step, yielding the final product, this compound. wikipedia.orgsciencemadness.org

All steps in the Henry reaction are reversible, which can impact product yields and stereochemical outcomes, as the product can revert to the starting materials or undergo epimerization at the nitro-substituted carbon. wikipedia.org In metal-catalyzed systems, the mechanism may involve the initial activation of both the benzaldehyde and 1-nitropropane by coordination to the metal center. rsc.org

Mechanisms of Stereocontrol in Catalytic Systems

Due to the presence of two stereogenic centers, this compound can exist as four possible stereoisomers. The development of asymmetric catalytic systems has been crucial for controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry of the product.

Organocatalytic Systems: Bifunctional organocatalysts, particularly those derived from Cinchona alkaloids or incorporating thiourea (B124793) moieties, are highly effective. rsc.orgmdpi.comacs.org These catalysts operate through a dual-activation mechanism. For instance, a thiourea-based catalyst can activate the benzaldehyde electrophile through hydrogen bonding with its thiourea group, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the 1-nitropropane to form the nucleophile. rsc.orgresearchgate.net This simultaneous activation and organization of both reactants within the chiral environment of the catalyst lowers the activation energy and directs the nucleophilic attack to a specific face of the aldehyde, controlling the enantioselectivity. rsc.orgacs.orgnih.gov The specific conformation (e.g., anti or gauche) adopted by the catalyst and the substrates in the transition state determines the stereochemical outcome. rsc.org

Metal-Based Catalytic Systems: Chiral metal complexes, especially those involving copper, have been extensively studied for the asymmetric Henry reaction. rhhz.net In these systems, a chiral ligand coordinates to the copper center, creating a chiral Lewis acidic environment. The catalyst can coordinate with both the benzaldehyde (activating the carbonyl group) and the nitronate of 1-nitropropane. nih.gov The stereochemical outcome is dictated by the specific geometry of the transition state assembly, which is influenced by the structure of the chiral ligand. rhhz.net For example, a proposed transition state for a Cu(I) complex with a chiral [H₄]salen ligand involves an N–H hydrogen bond with the nitronate to achieve high enantioselectivity, while the (Z)-configuration of the copper-complexed nitronate leads to the preferential formation of the syn diastereomer. nih.gov Conversely, other catalytic systems, such as heterobimetallic Cu/Sm complexes, have been developed to favor the anti diastereomer with high selectivity. nih.gov

The following table summarizes the performance of various catalytic systems in the asymmetric Henry reaction between benzaldehyde and 1-nitropropane.

| Catalyst / Ligand | Metal | Base / Additive | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Chiral [H₄]salen Ligand | Cu(I) | - | THF | -20 | 95 | >20:1 | 94 |

| Bis(sulfonamide)-diamine Ligand | Cu(I) | Pyridine | Toluene (B28343) | 25 | 92 | 2.6:1 | 95 |

| C₁-symmetrical Diamine Ligand | Cu(OAc)₂ | - | i-PrOH | -20 | 85 | 1:1.2 | 93 |

| Heterobimetallic Complex | Cu/Sm | - | THF | -20 | 99 | 1:>30 | 98 (anti) |

Data sourced from studies on asymmetric Henry reactions. nih.gov

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity and, crucially, the stereoselectivity of the formation of this compound are governed by a network of non-covalent interactions in the transition state. rsc.orgresearchgate.net

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in organocatalyzed Henry reactions. rsc.orgnih.gov In bifunctional thiourea or squaramide catalysis, double hydrogen bonding between the catalyst's H-bond donor groups and the carbonyl oxygen of benzaldehyde effectively lowers the energy of the LUMO of the aldehyde, increasing its electrophilicity. rsc.orgresearchgate.netacs.org Simultaneously, the basic site of the catalyst interacts with 1-nitropropane. acs.org This creates a highly organized transition state where the facial selectivity of the attack is controlled by the chiral scaffold of the catalyst. researchgate.net In some systems, non-covalent π-π stacking interactions between the aromatic rings of the catalyst and benzaldehyde can provide additional stabilization to the transition state, enhancing stereoselectivity. researchgate.net In metal-catalyzed reactions, the primary intermolecular interactions are the coordination bonds between the metal center and the substrates, supplemented by hydrogen bonds or steric shielding from the chiral ligand. nih.govorganic-chemistry.org

Intramolecular Interactions: Within the transition state assembly, intramolecular interactions play a critical role in determining the diastereoselectivity (syn vs. anti). The relative orientation of the phenyl group from benzaldehyde and the ethyl group from 1-nitropropane is influenced by steric hindrance. wikipedia.org The transition state will preferentially adopt a conformation that minimizes steric repulsion between these bulky groups. wikipedia.org Furthermore, electronic effects, such as the minimization of dipole moments by orienting the electronegative nitro group and the carbonyl oxygen anti to one another, contribute to the stability of a particular transition state geometry. wikipedia.orgchemicalforums.com The interplay between these repulsive steric forces and attractive electronic arrangements, all orchestrated by the intermolecular interactions with the catalyst, ultimately dictates the favored reaction pathway and the stereochemistry of the resulting this compound. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Nitro 1 Phenylbutan 1 Ol

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular structure and energetics. scirp.org

For 2-Nitro-1-phenylbutan-1-ol, these calculations can determine the optimized geometries of its diastereomers (syn and anti) and their various conformers. DFT methods, particularly with hybrid functionals like B3LYP, are often used to balance computational cost and accuracy for molecules of this size. scirp.orgnumberanalytics.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com For this compound, the nitro group, with its strong electron-withdrawing nature, significantly influences the electronic structure and the reactivity at adjacent carbon atoms.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Nitroalkane This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not published.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Energy Minima

Due to the presence of multiple single bonds, this compound can exist in various conformations arising from the rotation around these bonds. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies. nih.govnih.gov This is crucial as the population of different conformers at equilibrium depends on their relative Gibbs free energies, and the reactivity of the molecule can be influenced by the accessibility of specific conformations. mdpi.com

For the diastereomers of this compound, the relative orientation of the phenyl, hydroxyl, and nitro groups leads to a complex conformational landscape. Computational methods can systematically explore this landscape to locate the global minimum and other low-energy conformers. nih.gov

Table 2: Illustrative Relative Energies of Conformers for a Diastereomeric Nitro Alcohol This table is illustrative. Specific computational data for this compound is not available.

| Diastereomer | Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| syn | Gauche | 65° | 0.5 |

| syn | Anti | 178° | 0.0 |

| anti | Gauche | -70° | 0.2 |

Transition State Modeling and Reaction Mechanism Elucidation

This compound is synthesized through the Henry (nitroaldol) reaction between benzaldehyde (B42025) and 1-nitropropane (B105015). mdpi.com Computational modeling of the transition states (TS) of this reaction is vital for understanding its mechanism and the origins of stereoselectivity. researchgate.netresearchgate.net The reaction can proceed through different transition states leading to either the syn or anti diastereomer.

By calculating the energies of these transition states, the preferred reaction pathway can be predicted. The diastereoselectivity is determined by the difference in the activation energies (ΔΔG‡) between the competing transition states. Theoretical studies on the Henry reaction have shown that factors such as the nature of the catalyst and the solvent can significantly influence the relative energies of the syn and anti transition states. acs.orgnih.gov

Analysis of Noncovalent Interactions (e.g., CH-π Interactions, Hydrogen Bonding)

In catalyzed Henry reactions, noncovalent interactions between the catalyst and the substrates play a crucial role in stabilizing the transition state and controlling stereoselectivity. mdpi.com These interactions can include hydrogen bonding, CH-π interactions, and other van der Waals forces.

For instance, in reactions catalyzed by Cinchona alkaloids, the hydroxyl group of the catalyst can form a hydrogen bond with the carbonyl group of the aldehyde, while the basic quinuclidine (B89598) nitrogen interacts with the acidic proton of the nitroalkane. acs.orgnih.govnih.gov Spectroscopic studies, combined with computational modeling, can elucidate these binding modes. acs.orgnih.govnih.govresearchgate.net The precise geometry and strength of these noncovalent interactions in the transition state are key determinants of the enantiomeric and diastereomeric outcome of the reaction.

Molecular Docking Simulations in Catalytic Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org In the context of the synthesis of this compound, docking simulations can be used to model the interaction of the substrates (benzaldehyde and the nitronate of 1-nitropropane) with a chiral catalyst, such as a copper-bis(oxazoline) complex. nih.govnih.gov

These simulations help in visualizing the binding mode within the catalyst's active site and can provide a rationalization for the observed stereoselectivity. By analyzing the docked poses and their associated scoring functions, researchers can understand how the catalyst orients the reactants to favor the formation of one stereoisomer over others.

Table 3: Illustrative Docking Scores for Catalyst-Substrate Complexes This table is for illustrative purposes as a specific docking study for the formation of this compound is not published.

| Catalyst | Substrate Complex | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Cu(II)-Bis(oxazoline) | Benzaldehyde | -6.8 | Coordination to Cu, π-π stacking |

Predictive Modeling for Stereoselectivity

Predicting the stereochemical outcome of a reaction is a major goal of computational chemistry. numberanalytics.comarxiv.org For the synthesis of this compound, this involves predicting the diastereomeric ratio (syn/anti) and, in the case of asymmetric catalysis, the enantiomeric excess (ee).

Computational models for stereoselectivity are often based on the analysis of the transition state energies for all possible stereoisomeric pathways. The stereoisomer formed through the lowest energy transition state is predicted to be the major product. rsc.org Machine learning approaches are also emerging as powerful tools for predicting stereoselectivity by learning from existing reaction data. arxiv.orgrsc.org These models can identify subtle relationships between the structures of the reactants and catalysts and the stereochemical outcome. arxiv.org

Analytical Methodologies in Research on 2 Nitro 1 Phenylbutan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the study of 2-Nitro-1-phenylbutan-1-ol, enabling the separation of the desired product from starting materials, byproducts, and stereoisomers.

Flash column chromatography is a rapid and efficient purification technique widely used for the preparative separation of this compound from crude reaction mixtures. prepchem.comrochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel (SiO₂), and a mobile phase, which is a solvent system chosen to provide optimal separation. rochester.edurochester.edu The crude product is loaded onto the top of the silica gel column, and the solvent mixture is passed through the column under moderate pressure, usually with compressed air. orgsyn.org Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of purified fractions.

In a documented synthesis of 1-phenyl-2-nitro-1-butanol, flash column chromatography was the designated method for purification. prepchem.com The specific conditions employed highlight a common approach for isolating nitro alcohols.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | prepchem.com |

| Mobile Phase (Eluent) | 6:1 Hexane / Diethyl Ether (Et₂O) | prepchem.com |

This technique successfully separated the target compound, yielding a mixture of its erythro and threo diastereomers. prepchem.com The choice of a relatively non-polar solvent system like hexane/diethyl ether is typical for compounds of moderate polarity like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for purity assessment, quantitative analysis, and the separation of stereoisomers of this compound. It offers higher resolution and sensitivity compared to flash chromatography. For analogous compounds like 2-Nitro-1-butanol, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. sielc.comsielc.com

Given that this compound possesses two chiral centers, it can exist as four stereoisomers. Chiral HPLC is particularly crucial for separating the enantiomeric pairs (erythro and threo). This is often achieved using columns with a chiral stationary phase (CSP). For related nitro alcohols, chiral HPLC has been instrumental in determining enantiomeric excess (ee) following asymmetric synthesis. mdpi.com

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Mode | Reverse-Phase (RP) | Purity Assessment, Quantification |

| Stationary Phase | C18 or other non-polar bonded silica | Purity Assessment, Quantification |

| Mobile Phase | Acetonitrile / Water, often with an acid modifier (e.g., phosphoric or formic acid) sielc.comsielc.com | Purity Assessment, Quantification |

| Mode | Chiral Chromatography | Separation of Stereoisomers, Determination of Enantiomeric Excess (ee) |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiracel OD-H) mdpi.com | Separation of Stereoisomers, Determination of Enantiomeric Excess (ee) |

| Mobile Phase | Hexane / Isopropanol mixtures mdpi.com | Separation of Stereoisomers, Determination of Enantiomeric Excess (ee) |

| Detector | UV-Vis Detector (due to the phenyl group chromophore) | General Detection |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in research involving this compound. Its primary applications are to monitor the progress of the Henry (nitroaldol) reaction used for its synthesis and to quickly assess the purity of fractions collected from column chromatography. mdpi.comscirp.org

The stationary phase is typically a thin layer of silica gel coated on a plate of glass or aluminum. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable eluent. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The separation allows for the visualization of the disappearance of starting materials (e.g., benzaldehyde) and the appearance of the product spot. scirp.org The retention factor (Rƒ) value helps in identifying compounds and selecting an appropriate solvent system for flash column chromatography. rochester.edu

Medium Pressure Liquid Chromatography (MPLC) is a preparative purification technique that bridges the gap between low-pressure flash chromatography and high-pressure preparative HPLC. It operates at higher pressures than flash chromatography, utilizing more finely packed columns, which results in significantly better resolution and separation efficiency. While specific MPLC applications for this compound are not detailed in the literature, the technique is well-suited for its purification, especially when baseline separation of diastereomers is required on a larger scale than is feasible with preparative HPLC. MPLC systems are often automated, allowing for gradient elution and automated fraction collection, which can streamline the purification of gram-to-multigram quantities of the compound with higher purity than achievable by standard flash chromatography.

Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise chemical structure of this compound is confirmed using spectroscopic methods.

The predicted spectrum would show distinct signals for each unique proton environment. The protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic proton (CH-OH) would be deshielded by both the phenyl ring and the hydroxyl group. The proton adjacent to the nitro group (CH-NO₂) would also be significantly deshielded. The ethyl group protons (CH₂ and CH₃) would appear further upfield. The coupling (splitting) of these signals provides information about adjacent protons, confirming the connectivity of the carbon skeleton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~ 7.2 - 7.4 | Multiplet (m) | Integral of 5H. |

| Benzylic (CH-OH) | ~ 5.0 - 5.4 | Doublet (d) | Coupled to the CH-NO₂ proton. |

| Nitro-adjacent (CH-NO₂) | ~ 4.5 - 4.9 | Multiplet (m) | Coupled to the CH-OH and CH₂ protons. |

| Hydroxyl (OH) | Variable (broad singlet) | Singlet (s) | Position is concentration and solvent dependent; can be exchanged with D₂O. docbrown.info |

| Methylene (B1212753) (CH₂) | ~ 1.7 - 2.1 | Multiplet (m) | Coupled to the CH-NO₂ and CH₃ protons. Protons may be diastereotopic. |

| Methyl (CH₃) | ~ 0.9 - 1.1 | Triplet (t) | Coupled to the CH₂ protons. |

Mass Spectrometry (MS) (e.g., HR-MS, EI-MS, GC/MSD, LC-MS)

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The molecular ion (M+) peak for this compound (C₁₀H₁₃NO₃) would be expected at an m/z of 195. However, for alcohols, this peak is often weak or entirely absent due to the instability of the molecular ion. libretexts.org The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved. libretexts.org For this compound, this can occur in two ways:

Cleavage of the C1-C2 bond, leading to the formation of a stable benzylic cation [C₆H₅CHOH]⁺ at m/z 107.

Cleavage of the bond between the phenyl group and C1, resulting in a less common fragment.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 amu), which would result in a fragment ion at m/z 177 (M-18). libretexts.orglibretexts.org

Nitro Group Fragmentation: Aromatic nitro compounds exhibit characteristic fragmentation patterns, including the loss of NO (30 amu) and NO₂ (46 amu). youtube.com This would lead to potential fragments at m/z 165 (M-30) and m/z 149 (M-46).

Other Fragments: The presence of the phenyl group can lead to the formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. For this compound, HR-MS would confirm the molecular formula C₁₀H₁₃NO₃ by matching the experimental mass to the calculated exact mass.

Hyphenated Techniques (GC/MSD and LC-MS): Gas Chromatography-Mass Spectrometry Detection (GC/MSD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing mixtures. These techniques first separate the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for separating the diastereomers of this compound or for analyzing its presence in a complex reaction mixture.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₀H₁₁NO₂]⁺ | Dehydration (Loss of H₂O) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of NO |

| 149 | [C₁₀H₁₃O]⁺ | Loss of NO₂ |

| 107 | [C₇H₇O]⁺ | Alpha-Cleavage |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, nitro, phenyl, and alkyl moieties. lumenlearning.comvscht.cz

O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). lumenlearning.com

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the butane (B89635) chain will produce strong absorptions just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹). libretexts.org

N-O Stretch (Nitro Group): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch between 1385-1345 cm⁻¹. These are among the most diagnostic peaks for this compound.

C=C Stretch (Aromatic): The stretching of the carbon-carbon bonds within the phenyl ring gives rise to several medium to weak absorptions in the 1600-1450 cm⁻¹ region. lumenlearning.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected to appear as a strong band in the fingerprint region, typically between 1260-1050 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Alkyl Chain | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1385 - 1345 | Strong |

| Phenyl Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol | C-O Stretch | 1260 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and aromatic compounds. uobabylon.edu.iq The chromophore in this compound is the phenyl ring. The hydroxyl and nitro groups act as auxochromes, which can modify the absorption characteristics of the chromophore.

The UV-Vis spectrum of this compound in a non-polar solvent would be expected to resemble that of other monosubstituted benzenes. It would likely display two main absorption bands:

An intense band (the E2-band) around 200-220 nm, corresponding to a π → π* transition of the benzene (B151609) ring.

A weaker, fine-structured band (the B-band) around 250-280 nm, which is characteristic of the benzene ring's π → π* transition. docbrown.info

The presence of the nitro group, a powerful electron-withdrawing group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) in the B-band. docbrown.info Studies on similar molecules like 3-nitrophenol (B1666305) show absorption maxima around 275 nm and a second band that extends into the longer wavelength UV region. docbrown.info

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. While this technique is exceptionally powerful, there is currently no publicly available crystal structure data for this compound.

If a suitable single crystal of this compound were analyzed, X-ray diffraction would provide a wealth of information, including:

Molecular Conformation: The exact arrangement of atoms, including precise bond lengths, bond angles, and torsion angles.

Stereochemistry: As the molecule contains two chiral centers (at C1 and C2), this technique could unambiguously determine the relative stereochemistry (i.e., whether it is the (1R,2R)/(1S,2S) erythro form or the (1R,2S)/(1S,2R) threo form). With appropriate crystallization methods, the absolute stereochemistry could also be resolved.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice and detail the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group as a donor and the nitro or hydroxyl groups as acceptors.

The crystal structure of a related compound, (4-Nitrophenyl)methanol, has been determined, confirming its molecular geometry and intermolecular hydrogen bonding network. researchgate.net A similar analysis of this compound would provide unparalleled insight into its solid-state structure.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Asymmetric Synthesis